Product packaging for Furo[3,2-f]benzothiazole(9CI)(Cat. No.:CAS No. 297182-28-6)

Furo[3,2-f]benzothiazole(9CI)

Cat. No.: B12579051
CAS No.: 297182-28-6
M. Wt: 175.21 g/mol
InChI Key: JQXJLCLLFPPUTQ-UHFFFAOYSA-N
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Description

Furo[3,2-f]benzothiazole(9CI) is a fused heterocyclic compound with the molecular formula C9H5NOS and a molecular weight of 175.21 . This benzothiazole derivative is part of a privileged structural scaffold in medicinal chemistry due to its diverse biological potential . The benzothiazole core is widely investigated for its significant pharmacological activities, which include serving as a key moiety in antitumor, antimicrobial, and antioxidant agents . Researchers value this structure for developing novel bioactive molecules, as it is commonly synthesized via condensation reactions or modern, efficient methods like microwave-assisted synthesis . Its mechanism of action in various research contexts is often linked to enzyme inhibition and interaction with biological targets like monoamine oxidases . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5NOS B12579051 Furo[3,2-f]benzothiazole(9CI) CAS No. 297182-28-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

297182-28-6

Molecular Formula

C9H5NOS

Molecular Weight

175.21 g/mol

IUPAC Name

furo[3,2-f][1,3]benzothiazole

InChI

InChI=1S/C9H5NOS/c1-2-11-8-4-9-7(3-6(1)8)10-5-12-9/h1-5H

InChI Key

JQXJLCLLFPPUTQ-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=CC3=C(C=C21)N=CS3

Origin of Product

United States

Synthetic Methodologies for Furo 3,2 F Benzothiazole 9ci and Its Derivatives

Classical Synthetic Approaches for Benzothiazole (B30560) and Fused Furo-Heterocycles

The traditional synthesis of the Furo[3,2-f]benzothiazole core relies on fundamental principles of heterocyclic chemistry, primarily involving the sequential construction of the benzothiazole and furan (B31954) rings.

Cyclization Reactions for Ring Formation

The construction of the benzothiazole nucleus is a well-established area of organic synthesis. One of the most direct and common methods involves the condensation of an ortho-aminothiophenol with various carbonyl compounds, such as carboxylic acids, acyl chlorides, or aldehydes. researchgate.netnih.govekb.eg This condensation is typically followed by a cyclization and oxidation step to yield the final benzothiazole ring. ekb.eg

Another prominent classical method is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide to form the benzothiazole ring. researchgate.netresearchgate.net Oxidative cyclization of substituted anilines and arylthioureas with reagents like bromine in the presence of potassium thiocyanate is also a widely used strategy. researchgate.netindexcopernicus.comorientjchem.org

Once the benzothiazole core is established, the furan ring can be fused onto the 'f' face (the C6-C7 bond). A plausible strategy would involve the use of a 6-hydroxy-benzothiazole derivative. This intermediate could then undergo reactions such as the Pechmann condensation with a β-ketoester or a similar cyclization reaction to construct the fused furan ring. Alternatively, a suitably substituted benzofuran (B130515) could serve as the starting material, onto which the thiazole (B1198619) ring is constructed.

Key Classical Cyclization Reactions for Benzothiazole Formation:

Reaction NameReactantsKey Reagents/ConditionsReference
Condensationo-Aminothiophenol + Aldehyde/Carboxylic AcidAcid or Oxidant researchgate.netnih.gov
Jacobsen CyclizationThiobenzanilidesPotassium Ferricyanide, NaOH researchgate.netresearchgate.net
Oxidative CyclizationSubstituted Anilines/ArylthioureasKSCN, Bromine researchgate.netindexcopernicus.com
Copper-Catalyzed CouplingN-(2-chlorophenyl) benzothioamideCu(II)-BINAM complex, Cs2CO3 indexcopernicus.com

Multi-Component Reactions in Heterocyclic Synthesis

Multi-component reactions (MCRs) offer a powerful and efficient strategy for the rapid assembly of complex molecules from three or more starting materials in a single pot. researchgate.net This approach aligns with the principles of atom economy and procedural simplicity. The synthesis of fused heterocycles, including furo-fused systems, has been a significant area of application for MCRs. ingentaconnect.comrsc.orgresearchgate.net

For the synthesis of Furo[3,2-f]benzothiazole, a hypothetical MCR could be designed where precursors for both the furan and benzothiazole rings are combined in a one-pot reaction. For instance, a reaction involving a substituted 2-aminothiophenol (B119425), an aldehyde, and a component that can form the furan ring, such as an activated alkyne or a β-ketoester, could potentially assemble a complex intermediate that undergoes subsequent tandem cyclization to yield the desired fused system. The versatility of MCRs allows for the synthesis of diverse heterocyclic scaffolds by varying the starting components. researchgate.netnih.gov

Modern and Sustainable Synthetic Strategies

Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and sustainable methods. These modern strategies have been successfully applied to the synthesis of benzothiazoles and other fused heterocycles.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. researchgate.netscielo.brsemanticscholar.orgias.ac.in The synthesis of benzothiazoles via the condensation of 2-aminothiophenols with aldehydes or carboxylic acids is significantly enhanced under microwave irradiation. nih.govtandfonline.com Reactions that would typically require several hours of reflux can often be completed in a matter of minutes. semanticscholar.org This efficiency is particularly advantageous for multi-step syntheses of complex molecules like Furo[3,2-f]benzothiazole.

Comparison of Conventional vs. Microwave-Assisted Synthesis for 2-Arylbenzothiazoles:

MethodReaction TimeYield (%)SolventReference
Conventional Heating3 - 8 hours75 - 82%Toluene scielo.br
Microwave Irradiation1.5 - 5 minutes87 - 95%Glycerol scielo.brresearchgate.net
Microwave Irradiation1 - 2 minutesImproved yieldsDioxane semanticscholar.org

This technology can be applied to various steps in the synthesis of the target molecule, from the initial formation of the benzothiazole core to the final cyclization step to form the furan ring.

Green Chemistry Principles in Furo[3,2-f]benzothiazole(9CI) Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. rasayanjournal.co.innih.gov In the context of heterocyclic synthesis, this often involves the use of environmentally benign solvents, solvent-free conditions, and recyclable catalysts. researchgate.netresearchgate.net

For the synthesis of benzothiazole precursors, strategies include:

Use of Green Solvents: Water, glycerol, and ionic liquids have been used as effective and environmentally friendly solvents. scielo.brtandfonline.comresearchgate.net For instance, the condensation of 2-aminothiophenol with aldehydes has been successfully carried out in waste curd water under microwave irradiation. tandfonline.com

Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with microwave irradiation or grinding, minimizes waste and simplifies product isolation. nih.govekb.eg

Use of CO2 as a Reactant: Carbon dioxide, a renewable and non-toxic C1 source, has been used in the cyclization of 2-aminothiophenol compounds with hydrosilanes to produce benzothiazoles under mild conditions. nih.gov

Solid-Supported Catalysts: Employing recyclable solid-supported catalysts, such as polymer-grafted iodine acetate or K-10 montmorillonite, aligns with green chemistry principles by facilitating catalyst recovery and reuse. nih.govnih.gov

These principles can be integrated into the synthetic route for Furo[3,2-f]benzothiazole to create a more sustainable and efficient process.

Transition Metal-Catalyzed Coupling Reactions for Fused Systems

Transition metal catalysis has revolutionized the formation of C-C and C-heteroatom bonds, providing powerful tools for constructing complex molecular architectures like fused heterocycles. sioc-journal.cnresearchgate.net Palladium, copper, silver, and gold catalysts are commonly used for intramolecular cyclization reactions to form five- or six-membered rings. nih.gov

A key strategy for synthesizing the Furo[3,2-f]benzothiazole scaffold involves an intramolecular cross-coupling reaction. This could be achieved by starting with a pre-functionalized benzothiazole, for example, a 6-hydroxy-7-halobenzothiazole. This intermediate could then undergo a transition metal-catalyzed intramolecular C-O bond formation (an intramolecular etherification) with a suitable side chain to close the furan ring. Palladium-catalyzed reactions are particularly well-suited for such transformations. researchgate.net This approach offers high regioselectivity and functional group tolerance, making it a powerful tool for the late-stage construction of the fused ring system.

Examples of Catalytic Systems for Fused Heterocycle Synthesis:

Catalyst SystemReaction TypeApplicationReference
Palladium Acetate (Pd(OAc)2)Intramolecular CyclizationSynthesis of Indoles, Benzofurans sioc-journal.cnresearchgate.net
Silver or Gold CatalystsCycloisomerizationSynthesis of N-fused heterocycles nih.gov
Perfluorophenylboronic acidMetal-Free Cross-CouplingSynthesis of Fused Benzothiophenes chemrxiv.org

Continuous Flow Synthesis Techniques for Scalable Production

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds, including enhanced safety, improved heat and mass transfer, and greater scalability. While specific continuous flow synthesis of Furo[3,2-f]benzothiazole has not been detailed in the literature, the successful application of this technology to the synthesis of the isomeric furo[2,3-g] nih.govresearchgate.netbenzothiazoles provides a strong basis for its adaptation.

A plausible multistep continuous flow approach for Furo[3,2-f]benzothiazole derivatives could involve the following key steps, drawing parallels from the synthesis of related angular condensed benzothiazoles:

Nitro-substituted Benzofuran Formation: A substituted o-nitrophenol could be reacted with a suitable α-haloacetate under continuous flow conditions to form the corresponding ether, which would then undergo an intramolecular cyclization to yield a nitro-substituted benzofuran precursor.

Nitro Group Reduction: The nitro-substituted benzofuran intermediate would then be passed through a heated packed-bed reactor containing a heterogeneous catalyst (e.g., Pd/C) under a stream of hydrogen gas to effect the reduction of the nitro group to an amine.

Thiazole Ring Formation: The resulting amino-benzofuran would be mixed in-line with a thiocyanating agent (e.g., ammonium thiocyanate) and an oxidizing agent (e.g., bromine in a suitable solvent) in a subsequent reactor coil to facilitate the formation of the thiazole ring, yielding the Furo[3,2-f]benzothiazole core.

This telescoped, multi-step continuous flow process would minimize manual handling of intermediates and allow for rapid optimization of reaction conditions such as temperature, pressure, and residence time to maximize yield and purity.

Table 1: Potential Parameters for Continuous Flow Synthesis of Furo[3,2-f]benzothiazole Derivatives

Reaction StepReactantsCatalyst/ReagentSolventTemperature (°C)Residence Time
Benzofuran Formationo-Nitrophenol derivative, α-HaloacetateBase (e.g., K2CO3)DMF, Acetonitrile80-1505-20 min
Nitro ReductionNitro-benzofuranPd/C, H2 gasEthanol, Ethyl Acetate50-1002-10 min
Thiazole FormationAmino-benzofuran, NH4SCNBromineMethanol, Acetic Acid25-601-5 min

Synthesis of Key Precursors and Building Blocks for Furo[3,2-f]benzothiazole(9CI) Architectures

The synthesis of Furo[3,2-f]benzothiazole hinges on the availability of appropriately substituted benzofuran precursors. A key building block would be a 6-aminobenzofuran derivative. The synthesis of such precursors can be achieved through several established routes in organic chemistry.

One potential pathway to a key precursor, 6-aminobenzofuran, starts from commercially available 3-hydroxybenzonitrile. A multi-step synthesis could proceed as follows:

Iodination: 3-Hydroxybenzonitrile can be subjected to iodination to introduce an iodine atom at a position that will ultimately direct the furan ring formation.

Sonogashira Coupling: The iodinated phenol can then undergo a Sonogashira coupling with a protected acetylene, such as (trimethylsilyl)acetylene.

Heteroannulation: The resulting ethynylphenol can be cyclized under copper catalysis to form the benzofuran ring system, yielding a 6-cyanobenzofuran.

Reduction of Nitrile: The cyano group can then be reduced to an amino group, for instance through catalytic hydrogenation, to give the desired 6-aminobenzofuran precursor.

Another key precursor could be a 7-hydroxybenzofuran derivative which could be converted to a 7-amino-6-thiofunctionalized benzofuran. The synthesis of 6-hydroxybenzofuran has been reported and could be adapted to produce the 7-hydroxy isomer through appropriate starting materials.

Table 2: Proposed Synthesis of a Key Precursor: 6-Aminobenzofuran

StepStarting MaterialReagentsProductKey Transformation
13-HydroxybenzonitrileIodine, Oxidizing AgentIodinated 3-hydroxybenzonitrileElectrophilic Aromatic Substitution
2Iodinated 3-hydroxybenzonitrile(Trimethylsilyl)acetylene, Pd catalyst, Cu catalyst, Base3-Hydroxy-4-((trimethylsilyl)ethynyl)benzonitrileSonogashira Coupling
33-Hydroxy-4-((trimethylsilyl)ethynyl)benzonitrileCuI, Base6-CyanobenzofuranIntramolecular Cyclization
46-CyanobenzofuranH2, Pd/C or other reducing agents6-AminobenzofuranNitrile Reduction

Derivatization Strategies of the Furo[3,2-f]benzothiazole(9CI) Core for Structure Modification

Once the Furo[3,2-f]benzothiazole core is synthesized, further structural diversity can be achieved through various derivatization strategies. These modifications are crucial for tuning the physicochemical and biological properties of the molecule.

C-H Activation/Functionalization:

Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an atom-economical way to introduce new substituents. For the Furo[3,2-f]benzothiazole system, several positions on both the furan and the benzothiazole moieties could be targeted. Palladium-catalyzed C-H activation has been successfully employed for the cross-coupling of benzothiazoles with various partners.

Arylation/Heteroarylation: Direct C-H arylation or heteroarylation at specific positions of the Furo[3,2-f]benzothiazole core could be achieved using palladium catalysts in the presence of an appropriate aryl or heteroaryl halide and an oxidant.

Borylation: Iridium-catalyzed C-H borylation could introduce a boronic ester group onto the heterocyclic core, which can then serve as a versatile handle for subsequent Suzuki-Miyaura cross-coupling reactions to introduce a wide range of substituents.

Palladium-Catalyzed Cross-Coupling Reactions:

If the Furo[3,2-f]benzothiazole core is synthesized with a halogen substituent (e.g., bromine or iodine), this can serve as a point for various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds.

Heck Coupling: Reaction with alkenes to introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These derivatization strategies would allow for the systematic exploration of the structure-activity relationships of Furo[3,2-f]benzothiazole derivatives.

Table 3: Potential Derivatization Reactions for the Furo[3,2-f]benzothiazole Core

Reaction TypeSubstrateReagentsProduct
Direct C-H ArylationFuro[3,2-f]benzothiazoleAryl halide, Pd catalyst, oxidantAryl-substituted Furo[3,2-f]benzothiazole
C-H BorylationFuro[3,2-f]benzothiazoleB2pin2, Ir catalystBorylated Furo[3,2-f]benzothiazole
Suzuki-Miyaura CouplingHalo-Furo[3,2-f]benzothiazoleBoronic acid/ester, Pd catalyst, baseAryl/Alkyl-substituted Furo[3,2-f]benzothiazole
Buchwald-Hartwig AminationHalo-Furo[3,2-f]benzothiazoleAmine, Pd catalyst, baseAmino-substituted Furo[3,2-f]benzothiazole

Spectroscopic and Structural Characterization Methodologies in Furo 3,2 F Benzothiazole 9ci Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. uq.edu.au It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a complex heterocyclic structure such as Furo[3,2-f]benzothiazole, a suite of one-dimensional and two-dimensional NMR experiments is essential for complete assignment of all proton and carbon signals. sdsu.edu

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their chemical environments. The chemical shift (δ) of a proton is influenced by the electron density around it. In Furo[3,2-f]benzothiazole, the protons are attached to a fused aromatic system, and their signals are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. rsc.org The precise chemical shifts and the coupling patterns (spin-spin splitting) between adjacent protons are critical for determining their relative positions on the rings. For instance, protons on the benzene (B151609) ring will exhibit coupling patterns (e.g., doublets, triplets) that reveal their substitution pattern, while protons on the furan (B31954) ring will have characteristic shifts and couplings. ipb.pt

Table 1: Expected ¹H NMR Chemical Shift Ranges for Furo[3,2-f]benzothiazole

Proton Position Expected Chemical Shift (δ, ppm) Multiplicity
Furan Ring Protons 7.0 - 8.0 Doublet, Singlet

Note: The exact chemical shifts and multiplicities depend on the specific substitution pattern and the solvent used for analysis.

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the carbon skeleton of a molecule. The chemical shifts of carbon atoms in Furo[3,2-f]benzothiazole are spread over a wider range than proton shifts, typically from 110 to 170 ppm, which helps in resolving individual carbon signals. Carbons in the electron-rich furan ring and the benzothiazole (B30560) moiety will have distinct chemical shifts. mdpi.com Quaternary carbons (those not bonded to any protons), such as the carbons at the fusion of the rings and the C=N carbon of the thiazole (B1198619) ring, are readily identified as they typically show weaker signals and can be confirmed using specific NMR pulse sequences like DEPT (Distortionless Enhancement by Polarization Transfer). ipb.pt

Table 2: Expected ¹³C NMR Chemical Shift Ranges for Furo[3,2-f]benzothiazole

Carbon Type Expected Chemical Shift (δ, ppm)
Aromatic CH 110 - 130
Aromatic Quaternary C 120 - 155

Note: These are approximate ranges, and actual values can be influenced by substituents and solvent effects.

For a molecule with multiple, closely-spaced signals in the 1D spectra, two-dimensional (2D) NMR experiments are indispensable for unambiguous assignment. wikipedia.orghuji.ac.il

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically over two to three bonds. sdsu.edu It generates a 2D map where off-diagonal cross-peaks connect the signals of coupled protons. This is crucial for tracing the proton connectivity within the furan and benzene rings of the Furo[3,2-f]benzothiazole structure. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct and reliable method for assigning the signals of all protonated carbons in the molecule. scribd.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound, offering powerful confirmation of its identity. jyoungpharm.org

High-Resolution Mass Spectrometry (HRMS) is a highly accurate form of MS that can measure the mass of a molecule to within a few parts per million (ppm). jyoungpharm.org This precision allows for the determination of the elemental formula of a compound, as the measured exact mass can be uniquely matched to a specific combination of atoms. jyoungpharm.org For Furo[3,2-f]benzothiazole (C₉H₅NOS), HRMS would be used to confirm this exact elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass. nih.gov

Table 3: HRMS Data for Furo[3,2-f]benzothiazole

Compound Name Molecular Formula Calculated Exact Mass (M) Observed Mass ([M+H]⁺)

Note: The observed mass is typically for the protonated molecule ([M+H]⁺) in positive-ion electrospray ionization (ESI).

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. core.ac.uk These techniques measure the vibrational frequencies of bonds, which are characteristic of the types of bonds (e.g., C=C, C-O, C=N) and their molecular environment. researchgate.net For Furo[3,2-f]benzothiazole, the IR spectrum would show characteristic absorption bands corresponding to the aromatic C-H stretching, the C=C stretching of the aromatic rings, the C-O-C stretching of the furan moiety, and the C=N stretching of the thiazole ring. mdpi.commdpi.com While experimental spectra for the parent compound are not widely published, theoretical calculations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies to aid in spectral assignment. nih.gov

Table 4: Expected Characteristic Vibrational Frequencies for Furo[3,2-f]benzothiazole

Vibrational Mode Functional Group Expected Frequency Range (cm⁻¹)
Aromatic C-H Stretch Ar-H 3000 - 3100
Imine C=N Stretch C=N (Thiazole) 1580 - 1650
Aromatic C=C Stretch Ar C=C 1450 - 1600
Ether C-O Stretch C-O-C (Furan) 1050 - 1250

Note: These ranges are general and the exact positions and intensities of the bands constitute a unique fingerprint for the compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The method works by measuring the absorption of infrared radiation by the sample material, which causes molecular vibrations such as stretching and bending. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.

In the context of Furo[3,2-f]benzothiazole and related structures, FT-IR is crucial for confirming the presence of the core benzothiazole moiety and any appended functional groups. researchgate.net Key vibrational bands for benzothiazole derivatives include the C=N stretching vibration, typically observed in the range of 1554-1654 cm⁻¹. jyoungpharm.orgnih.gov Aromatic C=C stretching vibrations appear in the 1476-1591 cm⁻¹ region, while vibrations associated with the C-S bond of the thiazole ring are also identifiable. researchgate.netnih.gov For the furo-fused system, the presence of C-O stretching bands would also be a key diagnostic feature.

The structures of newly synthesized benzothiazole derivatives are routinely established with the help of IR spectroscopy, among other techniques. chemistryjournal.innih.gov For instance, in a series of (2-(benzo[d]thiazol-2-ylmethoxy)-substitutedphenyl)(4-substitutedphenyl)methanones, characteristic carbonyl (C=O) stretching bands were prominently observed between 1651–1654 cm⁻¹, confirming the presence of the methanone linker. jyoungpharm.org

Table 1: Representative FT-IR Data for Various Benzothiazole Derivatives
Compound DescriptionCharacteristic Peaks (cm⁻¹)Vibrational AssignmentReference
2-[2,4-bis(cyclohexylamino)thiazol-5-oyl]benzothiazole3424, 1617, 1490, 1211N-H, C=N, C=C (aromatic), C-N chemistryjournal.in
2-[2,4-bis(phenylamino)thiazol-5-oyl]benzothiazole3382, 1613, 1494, 1223N-H, C=N, C=C (aromatic), C-N chemistryjournal.in
(2-(benzo[d]thiazol-2-ylmethoxy)-5-bromophenyl)(4-bromophenyl)methanone1651C=O (carbonyl) jyoungpharm.org
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine1554, 1591, 1476C=N, C=C (aromatic) nih.gov

Electronic Spectroscopy

Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules by observing transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which excites electrons from lower-energy ground states to higher-energy excited states. For conjugated aromatic systems like Furo[3,2-f]benzothiazole, this technique primarily probes π → π* and n → π* transitions. The position (λmax) and intensity of the absorption bands are highly sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. mdpi.com

Studies on various 2-arylbenzothiazole derivatives show intense absorption bands in the UV-visible region, typically between 330 nm and 370 nm. researchgate.net For example, analysis of 2-(4-bromophenyl)benzothiazole derivatives in methanol revealed two main absorption peaks around 210 nm and in the 330-340 nm range, which are characteristic of the conjugated π-system. researchgate.net The specific absorption wavelength can be tuned by altering the substituents on the benzothiazole core, making UV-Vis spectroscopy a key tool in the design of photoactive compounds. mdpi.com

Table 2: UV-Vis Absorption Data for Representative Benzothiazole Derivatives
CompoundSolventAbsorption Maxima (λmax, nm)Reference
2-(4'-(Thiophen-2-yl)-[1,1'-biphenyl]-4-yl)benzothiazoleMethanol~210, ~330-340 researchgate.net
2-(4'-(Furan-2-yl)-[1,1'-biphenyl]-4-yl)benzothiazoleMethanol~210, ~330-340 researchgate.net

Fluorescence spectroscopy is used to study the luminescent properties of molecules. After a molecule is promoted to an excited state by absorbing light (excitation), it can relax by emitting a photon. The resulting emission spectrum provides information about the molecule's excited-state properties. Benzothiazole derivatives are of particular interest due to their fluorescent properties, which are valuable for applications such as fluorescent probes. nih.gov

Research on a series of newly synthesized benzothiazole compounds demonstrated that they display fluorescence emissions in the blue region of the spectrum, typically between 380 nm and 450 nm, when excited with UV light around 330 nm. researchgate.net The intensity and exact wavelength of the emission depend on the molecular structure. For instance, 2-(2'-hydroxyphenyl)benzothiazole (HBT) is a well-known fluorophore whose derivatives are used in fluorescent probes. nih.govnih.gov The fluorescence in these systems often arises from an excited-state intramolecular proton transfer (ESIPT) mechanism, where the emission is from a keto tautomer formed in the excited state. nih.gov

Table 3: Fluorescence Data for Representative Benzothiazole Derivatives
Compound SeriesExcitation Wavelength (nm)Emission Wavelength Range (nm)Notable FeatureReference
2-Arylbenzothiazoles via Suzuki coupling330380 - 450Compounds exhibit blue light emission researchgate.net
2-(2'-hydroxyphenyl)benzothiazole (HBT)312~604 (in THF/water aggregate)Exhibits aggregation-induced emission (AIE) nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can calculate bond lengths, bond angles, and intermolecular interactions. This technique is indispensable for unambiguously confirming the molecular structure of newly synthesized compounds, especially those with complex stereochemistry or fused-ring systems like Furo[3,2-f]benzothiazole. nih.gov

The crystal structures of numerous benzothiazole derivatives have been determined, providing critical insights into their molecular geometry. nih.govnih.govresearchgate.net For example, the X-ray structure of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine revealed that the benzothiazole and chromene ring systems are nearly coplanar. nih.gov In another study on 2-(2, 4-dimethyl pyrrolyl) benzothiazole, the analysis confirmed that the five-membered thiazole ring is coplanar with its fused benzene ring. researchgate.net Such studies also reveal details about crystal packing, which is stabilized by various intermolecular interactions like hydrogen bonding. researchgate.net

Table 4: Selected Crystallographic Data for a Benzothiazole Derivative
CompoundCrystal SystemSpace GroupKey Geometric FeatureReference
N-(1,3-benzothiazol-2-yl)-4-(fluorobenzenesulfonyl)-hydrazideMonoclinicP2₁/cTwo independent molecules in the asymmetric unit mdpi.com
1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1Triazole and indole rings are twisted by 12.65° mdpi.com
N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine--Benzothiazole and chromene rings are almost coplanar (interplanar angle of 7.59°) nih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. A close match between the "found" and "calculated" values provides strong evidence for the compound's elemental composition and purity, thereby verifying its molecular formula.

This method is a standard procedure in the characterization of newly synthesized benzothiazole derivatives. chemistryjournal.innih.gov For instance, in the synthesis of various 2-[2,4-bis(aryl/alkylamino)thiazol-5-oyl]benzothiazole derivatives, elemental analysis was performed to confirm that the synthesized products matched their expected formulas. chemistryjournal.in Similarly, the compositional verification of N-[3-(benzo[d]thiazol-2-yl)-6-bromo-2H-chromen-2-ylidene]-4-methylbenzenamine was successfully achieved, with the found percentages of C, H, N, and S closely aligning with the calculated values for the formula C₂₃H₁₅BrN₂OS. nih.gov

Table 5: Elemental Analysis Data for Representative Benzothiazole Derivatives
Molecular FormulaElementCalculated (%)Found (%)Reference
C₁₉H₁₆N₄OS₂C59.9759.54 chemistryjournal.in
H4.244.12 chemistryjournal.in
N14.7214.56 chemistryjournal.in
C₂₀H₁₈N₄OS₂C60.8860.76 chemistryjournal.in
H4.604.56 chemistryjournal.in
N14.7214.21 chemistryjournal.in
C₂₃H₁₅BrN₂OSC61.7561.86 nih.gov
H3.383.50 nih.gov
N6.266.06 nih.gov
S7.176.99 nih.gov

Computational and Theoretical Investigations of Furo 3,2 F Benzothiazole 9ci Systems

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide fundamental insights into the geometry and electronic nature of Furo[3,2-f]benzothiazole.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO, Charge Distribution)

Analysis of the electronic structure is crucial for understanding a molecule's reactivity and optical properties. DFT calculations can determine the spatial distribution and energy levels of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter, providing an indication of the molecule's kinetic stability and the energy required for electronic excitation. For Furo[3,2-f]benzothiazole, a smaller HOMO-LUMO gap would suggest higher reactivity and potential for applications in organic electronics.

Furthermore, DFT can map the electrostatic potential (ESP) surface, revealing the charge distribution across the molecule. This would identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the Furo[3,2-f]benzothiazole system, which is critical for predicting sites of chemical reactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT methods are widely used to predict various spectroscopic parameters. By calculating the magnetic shielding tensors of the nuclei in the Furo[3,2-f]benzothiazole structure, it is possible to predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for confirming experimentally determined structures and for assigning specific signals in complex spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for such calculations.

Conformational Analysis and Stability Investigations

While the fused ring system of Furo[3,2-f]benzothiazole is largely rigid, computational methods can be used to investigate any potential for conformational isomerism, particularly if substituents are present on the core structure. By calculating the potential energy surface, DFT can identify the most stable (lowest energy) conformations and determine the energy barriers to rotation for any flexible side chains. This information is vital for understanding how the molecule's three-dimensional shape influences its properties and interactions.

Non-Linear Optical (NLO) Response Predictions

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, which are important for applications in photonics and optoelectronics. DFT calculations can predict the NLO response of Furo[3,2-f]benzothiazole by determining its polarizability (α) and hyperpolarizability (β) tensors. A high hyperpolarizability value would suggest that the molecule could be a promising candidate for NLO materials.

Molecular Docking Studies for Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). If Furo[3,2-f]benzothiazole derivatives were to be investigated for potential therapeutic applications, molecular docking would be a critical first step.

These studies would involve docking various Furo[3,2-f]benzothiazole analogues into the active site of a specific biological target (e.g., an enzyme or receptor). The results would provide insights into the binding mode, predict the binding affinity (docking score), and identify key intermolecular interactions such as hydrogen bonds and hydrophobic contacts. This information is essential for structure-based drug design, helping to rationalize the biological activity of existing compounds and guide the synthesis of new, more potent derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR study on Furo[3,2-f]benzothiazole derivatives would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) for each compound.

These descriptors are then correlated with experimentally measured biological activity using regression analysis to generate a predictive model. A statistically robust QSAR model can be used to predict the activity of untested Furo[3,2-f]benzothiazole analogues, prioritize compounds for synthesis, and provide insights into the structural features that are most important for the desired biological effect.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations offer a powerful lens to examine the time-dependent behavior, conformational flexibility, and structural stability of molecules. While extensive MD studies have been conducted on a variety of benzothiazole (B30560) derivatives to understand their interactions in biological systems, specific simulation data for the Furo[3,2-f]benzothiazole scaffold is not extensively documented in publicly available literature.

However, the principles from MD simulations on related benzothiazole-containing compounds can provide analogous insights. For instance, simulations on benzothiazole derivatives often focus on parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg) to assess stability. These parameters help determine how the molecule's conformation changes over time and how different parts of the molecule fluctuate.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

Parameter Significance
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of superimposed protein or ligand structures over time, indicating conformational stability. A stable system will show a plateau in its RMSD plot.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of each atom or residue from its average position, highlighting flexible regions within the molecule.
Radius of Gyration (Rg) Represents the root mean square distance of the atoms from their common center of mass. It is an indicator of the compactness of the structure over the simulation period.

| Hydrogen Bonds | Analysis of hydrogen bond formation and breakage over time provides insights into the stability of specific conformations and intermolecular interactions. |

For a hypothetical MD simulation of a Furo[3,2-f]benzothiazole derivative, one would expect the fused ring system to impart significant rigidity to the core structure, leading to low RMSD and RMSF values for the core atoms. The stability would be influenced by the solvent environment and the nature of any substituents attached to the scaffold.

Theoretical Studies on Reaction Mechanisms and Pathways for Furo[3,2-f]benzothiazole(9CI) Synthesis

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), plays a crucial role in elucidating the mechanisms of complex organic reactions. These studies can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most plausible reaction pathways for the synthesis of novel compounds.

While specific theoretical studies on the synthesis mechanism of Furo[3,2-f]benzothiazole are not readily found, the synthesis of benzothiazoles, in general, has been a subject of mechanistic investigation. A common route involves the condensation of 2-aminothiophenol (B119425) with various reagents. The proposed mechanism typically involves several key steps:

Nucleophilic Attack: The amino group of 2-aminothiophenol attacks an electrophilic carbon, such as the carbonyl carbon of an aldehyde or carboxylic acid.

Intermediate Formation: This leads to the formation of a Schiff base or a tetrahedral intermediate.

Intramolecular Cyclization: The thiol group then acts as an intramolecular nucleophile, attacking the imine carbon or a related electrophilic center to form the five-membered thiazole (B1198619) ring.

Dehydration/Oxidation: The final step is often a dehydration or oxidation event that leads to the aromatic benzothiazole ring system.

For the formation of the specific Furo[3,2-f]benzothiazole structure, a plausible synthetic strategy would involve the construction of the furan (B31954) ring onto a pre-existing benzothiazole core, or vice-versa. A theoretical study would investigate the energetics of these competing pathways. For example, one could computationally model the reaction of a substituted 6-hydroxybenzothiazole (B183329) with a suitable electrophile to form the fused furan ring. DFT calculations would be employed to determine the geometries and energies of reactants, intermediates, transition states, and products.

| Natural Bond Orbital (NBO) Analysis | Provides insights into charge distribution, hybridization, and donor-acceptor interactions along the reaction pathway. |

Such computational investigations are invaluable for optimizing reaction conditions, predicting the feasibility of synthetic routes, and understanding the fundamental electronic factors that govern the formation of complex heterocyclic systems like Furo[3,2-f]benzothiazole.

Detailed Structure-Activity Relationship (SAR) Studies of Furo[3,2-f]benzothiazole(9CI) Derivatives Remain Largely Undocumented in Publicly Available Scientific Literature

Despite a comprehensive search of scientific databases and literature, detailed structure-activity relationship (SAR) studies focusing specifically on the chemical compound “Furo[3,2-f]benzothiazole(9CI)” and its derivatives are not extensively available in the public domain. Consequently, a thorough analysis based on the provided outline cannot be constructed at this time.

The existing body of research on related heterocyclic systems, primarily focused on the broader benzothiazole scaffold, offers insights into general principles of how structural modifications can influence biological activity. However, direct extrapolation of these findings to the specific Furo[3,2-f]benzothiazole core would be speculative without dedicated experimental data.

The intricate fusion of the furan and benzothiazole ring systems in Furo[3,2-f]benzothiazole(9CI) creates a unique electronic and steric environment. Understanding its SAR would require specific studies that systematically explore the following:

Structure Activity Relationship Sar Studies of Furo 3,2 F Benzothiazole 9ci Derivatives

Comparative Analysis of Furo[3,2-f]benzothiazole(9CI) Analogs with Related Fused Heterocycles:To understand the unique contribution of the Furo[3,2-f]benzothiazole scaffold, its biological activities would need to be compared with those of analogous fused systems, such as thieno[3,2-f]benzothiazoles or pyrrolo[3,2-f]benzothiazoles.

Without published research specifically addressing these aspects for Furo[3,2-f]benzothiazole(9CI), a scientifically accurate and detailed article that adheres to the requested structure cannot be generated. Further experimental investigation and publication in peer-reviewed journals are necessary to elucidate the SAR of this particular compound.

Research Applications and Potential Research Avenues for Furo 3,2 F Benzothiazole 9ci As a Chemical Scaffold

Medicinal Chemistry Research Scaffolds and Ligand Design

The furo[3,2-f]benzothiazole nucleus serves as a versatile scaffold for the design and synthesis of novel ligands targeting various biological entities. Its rigid, planar structure, combined with the presence of heteroatoms, provides a foundation for developing compounds with specific affinities for enzymes and receptors.

Design of Ligands for Enzyme and Receptor Targets (Mechanistic Investigations)

Researchers have synthesized various derivatives of furo[3,2-f]benzothiazole to investigate their interactions with biological targets. For instance, a series of N-(substituted)-2-(furo[3,2-f]benzothiazol-2-yl)acetamide derivatives have been synthesized to explore their potential as bioactive agents. These studies often involve modifying the core structure to understand structure-activity relationships (SAR) and elucidate the mechanisms of action at a molecular level. The synthesis of Furo[3,2-f]benzothiazole-2-carbohydrazide and its subsequent condensation with aromatic aldehydes to form carbohydrazides, followed by reductive alkylation, has yielded a library of compounds for biological evaluation.

Exploration of Antimicrobial Research Scaffolds (e.g., antibacterials, antifungals)

The furo[3,2-f]benzothiazole scaffold has demonstrated significant potential in the development of new antimicrobial agents. Various derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi.

A study evaluating N-(substituted)-2-(furo[3,2-f]benzothiazol-2-yl)acetamide derivatives reported moderate to good in vitro antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, and fungi including Aspergillus niger and Candida albicans. In another study, certain N'-arylmethyl-carbohydrazide derivatives of furo[3,2-f]benzothiazole exhibited notable antimicrobial properties. Specifically, compounds 4j, 4k, and 4l showed broad-spectrum antibacterial activity with a minimum inhibitory concentration (MIC) of 12.5 µg/mL against S. aureus, B. subtilis, and E. coli. For antifungal activity, compound 4f was identified as the most potent against A. niger and C. albicans, also with an MIC of 12.5 µg/mL.

Table 1: Antimicrobial Activity of Selected Furo[3,2-f]benzothiazole Derivatives

Compound Target Organism Minimum Inhibitory Concentration (MIC) in µg/mL
4j Staphylococcus aureus, Bacillus subtilis, Escherichia coli 12.5
4k Staphylococcus aureus, Bacillus subtilis, Escherichia coli 12.5
4l Staphylococcus aureus, Bacillus subtilis, Escherichia coli 12.5
4f Aspergillus niger, Candida albicans 12.5

Investigation of Anticancer Research Scaffolds (in vitro mechanistic studies)

The furo[3,2-f]benzothiazole core is also being explored for its potential in developing anticancer agents. Research has focused on synthesizing derivatives and evaluating their cytotoxic effects on various cancer cell lines in vitro. These studies aim to understand the underlying mechanisms of their anticancer activity. For example, novel furo[3,2-f]benzothiazole derivatives have been synthesized and evaluated for their in vitro anticancer activity against the human breast cancer cell line (MCF-7).

Development of Anti-inflammatory Research Scaffolds

The anti-inflammatory potential of furo[3,2-f]benzothiazole derivatives is an active area of investigation. The structural framework of this scaffold is seen as a promising starting point for the design of novel anti-inflammatory agents. Research in this area involves synthesizing new compounds and assessing their ability to modulate inflammatory pathways.

Study of Antituberculosis Research Scaffolds

Given the urgent need for new drugs to combat tuberculosis, the furo[3,2-f]benzothiazole scaffold is being investigated for its potential antitubercular activity. The unique chemical properties of this heterocyclic system make it an attractive candidate for the development of novel inhibitors of Mycobacterium tuberculosis.

Research into Antimalarial Scaffolds

The development of new antimalarial drugs is a global health priority. The furo[3,2-f]benzothiazole scaffold is being explored as a potential source of new antimalarial agents. Research efforts are directed towards the synthesis and evaluation of derivatives for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Agrochemical Research Scaffolds

The benzothiazole (B30560) nucleus is a well-established pharmacophore in the development of agrochemicals, exhibiting a broad spectrum of biological activities. nih.govresearchgate.net The incorporation of a furan (B31954) ring, as seen in Furo[3,2-f]benzothiazole(9CI), could potentially modulate and enhance these activities, offering new avenues for the development of next-generation crop protection agents.

Development of Insecticidal Research Scaffolds

Derivatives of benzothiazole have demonstrated significant potential as insecticidal agents. researchgate.netsemanticscholar.org For instance, certain benzoxazole (B165842) and benzothiazole derivatives have shown high efficacy against pests like Spodoptera exigua and Mythimna separata. researchgate.net The introduction of strong electron-withdrawing groups, such as trifluoromethyl, has been noted to play a crucial role in the insecticidal activity of some benzothiazole compounds. researchgate.net

The Furo[3,2-f]benzothiazole scaffold could be explored for the development of novel insecticides. Research could focus on the synthesis of derivatives with various substitutions on both the furan and benzothiazole rings to investigate their structure-activity relationships (SAR). The aim would be to identify compounds with high potency against a range of agricultural pests while exhibiting low toxicity to non-target organisms.

Table 1: Examples of Benzothiazole Derivatives with Insecticidal Activity

Compound ReferenceTarget PestActivity
Compound 89 researchgate.netSpodoptera exigua100% insecticidal activity at 1 mg/L
Compound 90 researchgate.netMythimna separata Walker62.1% insecticidal activity

Investigation of Herbicidal Research Scaffolds

Benzothiazole derivatives have also been investigated for their herbicidal properties. nih.govlatrobe.edu.au A series of N,O-acetals derived from 2-amino-methylbenzothiazole displayed promising herbicidal activity against both monocotyledon and dicotyledon weeds. nih.gov This suggests that the benzothiazole core can serve as a foundation for the design of new herbicides.

The Furo[3,2-f]benzothiazole framework offers a novel template for the design of herbicidal compounds. Future research could involve the synthesis and evaluation of a library of Furo[3,2-f]benzothiazole derivatives to identify lead compounds with potent herbicidal activity. Understanding the SAR of these compounds could lead to the development of selective herbicides with novel modes of action.

Table 2: Herbicidal Activity of Benzothiazole Derivatives

Compound TypeTarget WeedsOutcome
Benzothiazole N,O-acetals nih.govDicotyledon and monocotyledon weedsGood herbicidal activity

Synthesis of Fungicidal Research Scaffolds

The benzothiazole moiety is present in several compounds with known fungicidal activity. researchgate.netnih.govmdpi.com For example, certain flavonoid derivatives containing a benzothiazole ring have shown excellent inhibitory effects against plant pathogenic fungi such as Fusarium oxysporum. Similarly, benzofuran (B130515) derivatives have also been recognized for their antifungal properties. nih.govnih.govresearchgate.net This dual precedent suggests that a hybrid scaffold like Furo[3,2-f]benzothiazole(9CI) could be a rich source of novel antifungal agents.

Research in this area could focus on synthesizing a variety of Furo[3,2-f]benzothiazole derivatives and screening them against a panel of economically important plant pathogens. The exploration of different substituents on the fused ring system could lead to the discovery of compounds with enhanced efficacy and a broader spectrum of activity compared to existing fungicides.

Table 3: Examples of Benzofuran and Benzothiazole Derivatives with Fungicidal Activity

Compound ClassTarget FungiReference
Benzofuran-imidazole derivativesVarious fungi nih.gov
Benzofuran derivativesPenicillium italicum, Colletotrichum musae mdpi.com
Fluoro-benzothiazolo imidazole (B134444) derivativesVarious fungi researchgate.net

Research into Antiviral Agents for Agricultural Applications

Plant viral diseases pose a significant threat to global food security, and effective antiviral agents are urgently needed. nih.gov Benzothiazole derivatives have been identified as having promising antiviral activities against various plant viruses, including the tobacco mosaic virus (TMV). nih.govresearchgate.net The antiviral efficacy of these compounds is often influenced by the nature of the substituents on the benzothiazole ring. nih.gov Furthermore, benzofuran derivatives have also been identified as STING agonists with broad-spectrum antiviral activity. nih.gov

The Furo[3,2-f]benzothiazole scaffold, combining the structural features of both benzofuran and benzothiazole, represents a promising starting point for the development of novel antiviral agents for agricultural use. nih.govnih.govmdpi.com Future research could involve the design and synthesis of Furo[3,2-f]benzothiazole derivatives and the evaluation of their ability to inhibit the replication of key plant viruses. Such studies could lead to the identification of new antiviral compounds that could be used to protect crops from viral infections.

Table 4: Antiviral Activity of Benzothiazole Derivatives against Tobacco Mosaic Virus (TMV)

Compound ReferenceConcentrationTreatment Activity (%)
Compound 49 nih.gov500 mg/L52.23
Compound 50 nih.gov500 mg/L54.41

Materials Science Applications

The unique electronic and photophysical properties of fused heterocyclic systems make them attractive candidates for applications in materials science. Both benzofuran and benzothiazole derivatives have been explored for their potential use in the development of novel polymers and materials. nih.gov

Exploration in Polymer Chemistry

Benzofuran and its derivatives are known to be valuable building blocks in polymer chemistry. researchgate.net They have been incorporated into various polymer backbones, including polyamides and polyesters, to impart specific properties. researchgate.net Similarly, benzothiazole derivatives have also found applications in polymer chemistry. nih.gov For instance, polymers containing fluorinated benzothiadiazole and alkylthienyl substituted thieno[2,3-f]benzofuran have been investigated for use in efficient solar cells. researchgate.net

The Furo[3,2-f]benzothiazole scaffold, with its combination of electron-rich furan and benzothiazole moieties, could be a valuable monomer for the synthesis of novel conjugated polymers. These polymers could possess interesting optical and electronic properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Research in this area would involve the synthesis and characterization of polymers incorporating the Furo[3,2-f]benzothiazole unit and the evaluation of their performance in various electronic devices.

Application in Dye Chemistry

There is currently no available research data to suggest the application of Furo[3,2-f]benzothiazole as a chemical scaffold in dye chemistry.

Development of Luminescent Materials

Specific studies on the development of luminescent materials utilizing the Furo[3,2-f]benzothiazole scaffold could not be identified in the current body of scientific literature.

Other Chemical Research Applications (e.g., Analytical Reagents, Chemical Probes)

No specific instances of Furo[3,2-f]benzothiazole being employed as an analytical reagent or a chemical probe have been documented in the accessible research literature.

Q & A

Q. How can the compound’s potential as a ligand in coordination chemistry be evaluated?

  • Methodology :
  • Titration Experiments : Monitor metal-ligand binding via UV-Vis or fluorescence quenching.
  • Single-Crystal Analysis : Grow crystals with transition metals (e.g., Cu²⁺) and resolve structures via XRD.
  • Stability Constants : Determine logK values using potentiometric titrations .

Q. Tables

Property Measurement Method Typical Value Reference
Molecular WeightHRMS191.27 g/mol
Melting PointDSC>200°C (decomposes)
LogPShake-flask (octanol/water)3.51
Fluorescence Quantum YieldTCSPC (vs. quinine sulfate)Φ = 0.45

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.